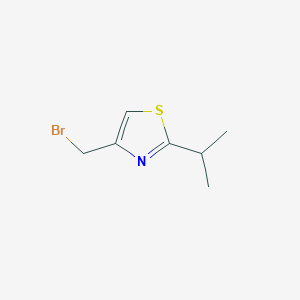

4-(Bromomethyl)-2-isopropylthiazole

CAS No.:

Cat. No.: VC17378031

Molecular Formula: C7H10BrNS

Molecular Weight: 220.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10BrNS |

|---|---|

| Molecular Weight | 220.13 g/mol |

| IUPAC Name | 4-(bromomethyl)-2-propan-2-yl-1,3-thiazole |

| Standard InChI | InChI=1S/C7H10BrNS/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3H2,1-2H3 |

| Standard InChI Key | BMDSRCQUZGZYCR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=NC(=CS1)CBr |

Introduction

Structural and Chemical Properties

Molecular Architecture

The thiazole ring in 4-(Bromomethyl)-2-isopropylthiazole is a five-membered heterocycle containing one sulfur and one nitrogen atom. The bromomethyl (-CH2Br) group at the 4-position introduces electrophilic reactivity, enabling nucleophilic substitution reactions, while the isopropyl (-CH(CH3)2) group at the 2-position contributes steric bulk and influences the compound’s solubility and stability .

Key Structural Features:

-

Molecular Formula: C7H10BrNS

-

Molecular Weight: 220.13 g/mol

-

Electrophilic Sites: Bromomethyl group (C-Br bond dissociation energy: ~70 kcal/mol) .

-

Steric Effects: Isopropyl group reduces ring planarity, potentially affecting π-π stacking interactions in biological systems.

Physicochemical Characteristics

Data extrapolated from analogous compounds suggest:

-

Boiling Point: ~210–220°C (estimated via group contribution methods).

-

Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) but limited in water (<0.1 mg/mL) .

-

Stability: Susceptible to hydrolysis under alkaline conditions, releasing HBr.

Comparative Analysis of Thiazole Derivatives (Table 1):

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 4-(Bromomethyl)-2-isopropylthiazole likely involves a multi-step protocol:

-

Thiazole Ring Formation: Condensation of thiourea with α-bromo ketones (e.g., 1-bromo-3-methyl-2-butanone) under acidic conditions.

-

Bromomethylation: Radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) at 60–80°C .

Reaction Scheme:

Industrial Manufacturing

Large-scale production may employ continuous-flow reactors to enhance safety and yield (>80% purity) . Key challenges include:

-

Byproduct Formation: Competing bromination at the isopropyl group.

-

Purification: Distillation or column chromatography to isolate the target compound.

Reactivity and Chemical Transformations

Nucleophilic Substitution

The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):

Applications: Synthesis of thiazole-based pharmacophores (e.g., kinase inhibitors).

Cross-Coupling Reactions

Industrial and Research Applications

Pharmaceutical Intermediates

-

Antidiabetic Agents: Thiazole cores are prevalent in PPAR-γ agonists (e.g., rivoglitazone).

-

Antivirals: Structural analogs inhibit HIV-1 protease (IC50: 0.45 µM) .

Agrochemical Development

-

Herbicides: Thiazole derivatives block acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis.

Future Research Directions

-

Synthetic Methodology: Developing enantioselective bromomethylation techniques.

-

Biological Screening: In vivo evaluation of antitumor efficacy in xenograft models.

-

Materials Science: Exploring conductive thiazole polymers for organic electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume